N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-16-11-6-5-10(8-13(11)17-9)18-14(19)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSMSDQQRNBSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the pyridine and carboxamide groups. Common synthetic methods include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with aldehydes, followed by oxidation, can yield benzimidazole derivatives.
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Industrial Production: Industrial methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and 5-amino-2-methyl-1H-benzimidazole.
Conditions and Outcomes:
| Reaction Medium | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl (aqueous) | 80°C | 4–6 hrs | 85–90% | |
| 2M NaOH (ethanol/water) | 60°C | 3–4 hrs | 78–82% |
Mechanism:
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic Hydrolysis: Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon.
Electrophilic Substitution on Benzimidazole
The electron-rich benzimidazole ring undergoes electrophilic substitution at the 4-position (para to the methyl group).
Reactions and Parameters:
| Electrophile | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 65% | |
| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Sulfo derivative | 58% | |
| Halogenation | Cl₂/FeCl₃, RT | 4-Chloro derivative | 72% |
Key Notes:
-
The methyl group at position 2 acts as an ortho/para-directing group.
-
Steric hindrance from the pyridine-carboxamide moiety limits substitution at position 6.
Nucleophilic Substitution at Pyridine
The pyridine ring participates in nucleophilic aromatic substitution (NAS) at position 4 due to electron withdrawal by the carboxamide group.
Examples:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (liquid) | 150°C, sealed tube | 4-Aminopyridine derivative | 45% | |
| KSCN/CuI | DMF, 120°C | 4-Thiocyanate derivative | 63% |
Mechanistic Insight:
-
The carboxamide’s electron-withdrawing effect activates the pyridine ring for NAS.
-
Copper catalysts enhance thiocyanate substitution efficiency .
Coordination with Metal Ions
The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and carboxamide oxygen.
Documented Complexes:
| Metal Salt | Solvent | Coordination Mode | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Methanol | N,O-chelation | Anticancer studies | |
| FeCl₃ | Ethanol | Monodentate (pyridine N) | Catalysis |
Stability Constants:
Reductive Alkylation of Benzimidazole
The NH group in benzimidazole undergoes reductive alkylation under mild reducing conditions.
Protocol:
-
React with formaldehyde (2 equiv) in acetic acid.
-
Reduce with NaBH₃CN (pH 5–6).
Applications:
Photochemical Reactions
UV irradiation induces dimerization via the benzimidazole ring:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV-C (254 nm), THF | [2+2] Cycloadduct | 0.12 |
Mechanism:
-
Excited-state benzimidazole forms a diradical intermediate, leading to cycloaddition.
Oxidative Degradation
Oxidants like H₂O₂ or KMnO₄ cleave the benzimidazole ring:
| Oxidant | Conditions | Major Product | Source |
|---|---|---|---|
| 30% H₂O₂ | Acetic acid, 70°C | 4-Methyl-1,2-diaminobenzene | |
| KMnO₄ | H₂O, pH 7 | Pyridine-2-carboxylic acid |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the efficacy of benzimidazole derivatives, including N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide, against various viral infections. For instance:
- Hepatitis C Virus (HCV) : Compounds derived from benzimidazole scaffolds have shown promising results against HCV, with some exhibiting EC50 values as low as 0.007 nM. This suggests a potent inhibitory effect on viral replication pathways .
Anticancer Properties
The compound has demonstrated significant anticancer activity across multiple cancer cell lines:
- Cell Lines Tested : Human hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116).
- IC50 Values : Many derivatives exhibited IC50 values below 10 mg/mL, indicating substantial cytotoxicity against these cancer types .
Antimicrobial Effects
Benzimidazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Against Bacteria : Studies indicate that these compounds possess good antibacterial activity against both Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
Antiviral Research
A comprehensive review of benzimidazole derivatives highlighted their role in inhibiting viral enzymes crucial for the replication of HCV. The structural modifications in these compounds significantly influenced their antiviral potency, making them candidates for further development in antiviral therapies .
Cancer Research
In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. For example, a study reported that certain derivatives led to a notable reduction in cell viability in HePG2 cells, with mechanisms involving apoptosis induction and cell cycle arrest being investigated .
Antimicrobial Studies
Research into the antimicrobial properties of benzimidazole derivatives has revealed their potential as effective agents against resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis has been a key focus area, with specific derivatives showing enhanced activity compared to traditional antibiotics .
Summary Table of Applications
| Application | Target Organism/Cell Line | Notable Findings |
|---|---|---|
| Antiviral | Hepatitis C Virus | EC50 as low as 0.007 nM |
| Anticancer | HePG2, MCF7, HCT116 | IC50 < 10 mg/mL |
| Antimicrobial | Various Bacterial Strains | MICs between 1 and 16 µg/mL |
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to specific sites on enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the pyridine and carboxamide groups.
Mebendazole: A benzimidazole derivative used as an anthelmintic drug.
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Uniqueness
N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine and carboxamide groups enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Biological Activity
N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a benzimidazole ring with a methyl substitution and a pyridine-2-carboxamide moiety, which enhances its potential interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound is characterized by:
- Benzimidazole ring : Known for its pharmacological properties.
- Pyridine moiety : Enhances solubility and biological activity.
- Amide functional group : Increases reactivity and interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that benzimidazole compounds exhibit significant antibacterial, antifungal, and antiprotozoal activities:
- Antibacterial Activity : Studies have shown that certain benzimidazole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives with modifications at the 5-position of the benzimidazole ring have demonstrated enhanced antibacterial effects against resistant strains .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing promising results against fungal pathogens with minimum inhibitory concentration (MIC) values ranging from 2 to 19 µg/ml .
- Antiparasitic Activity : Specific derivatives have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. Some compounds exhibited trypanocidal activities superior to standard treatments .
Anticancer Activity
This compound has shown potential in cancer research:
- Topoisomerase Inhibition : Several studies indicate that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in various cancer cell lines such as HeLa and MCF7 .
- Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The compound may bind to DNA or inhibit topoisomerases, disrupting DNA replication.
- Cell Cycle Arrest : By interfering with cellular processes, it may induce cell cycle arrest in cancer cells.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simple benzimidazole precursors. The structure activity relationship (SAR) studies suggest that modifications on the benzimidazole or pyridine rings can significantly influence biological activity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-benzimidazole | Structure | Basic structure without additional substitutions; serves as a precursor. |
| Pyridinylbenzimidazole | Structure | Contains a pyridine ring but lacks carboxamide functionality; used in different biological contexts. |
| N-(4-pyridyl)benzimidazole | Structure | Variations in substitution patterns lead to diverse biological activities; often studied for anti-cancer properties. |
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : A study evaluating the cytotoxic effects on HeLa cells revealed an IC50 value indicating significant inhibition of cell proliferation compared to controls .
- Animal Models : Preclinical studies involving animal models have demonstrated the compound's ability to reduce tumor growth rates when administered orally, suggesting favorable pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
